molecular formula C23H28O12 B576673 Kutkin CAS No. 12708-05-3

Kutkin

Cat. No.: B576673
CAS No.: 12708-05-3
M. Wt: 496.465
InChI Key: XSIQHIDJSCQWBB-QHJBZRDQSA-N
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Description

Kutkin (CAS 12708-05-3) is a well-characterized iridoid glycoside complex isolated from the rhizomes and roots of the Himalayan herb Picrorhiza kurroa Royle ex Benth . This potent natural product is defined as a mixture of two primary bioactive constituents: kutkoside and picroside I (and its isomer picroside II), typically in a ratio of 1.5:1 . The compound is supplied as a high-purity reagent for scientific investigation. This compound demonstrates significant research value across multiple pharmacological domains, with its most prominent activity being hepatoprotection . Studies indicate its efficacy is comparable to silymarin in models of hepatic damage induced by various toxins, including carbon tetrachloride, galactosamine, paracetamol (acetaminophen), and thioacetamide . Its mechanisms of action are multifactorial, encompassing membrane-stabilizing, antioxidant, and antilipid peroxidation effects . It also exhibits a marked choleretic effect, stimulating bile production . Beyond liver research, this compound shows compelling bioactivity in other fields. It possesses potent anti-inflammatory properties, demonstrated in models such as adjuvant-induced arthritis in rodents, partly mediated through the inhibition of pro-inflammatory cytokines like IL-1 and TNF-α . In cancer research, this compound has been shown to inhibit the invasion and migration of human breast cancer cells (MCF-7 line) through the down-regulation of key matrix metalloproteinases (MMPs), including MMP-1, -2, -9, and -13, suggesting potential as an anti-metastatic agent . Its additional researched activities include immunomodulatory, anti-oxidant, and anti-asthmatic effects . Key Research Applications: Hepatoprotective and liver regeneration studies Mechanistic research on inflammation and cytokine regulation Investigation of anti-metastatic and anti-cancer properties Oxidative stress and free radical biology Immunomodulation and immune cell response studies This product is intended for research purposes only by trained laboratory personnel. It is strictly not for diagnostic, therapeutic, or human consumption use.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O10.2H2O/c1-30-16-11-14(22(29)33-23-21(28)20(27)19(26)17(12-24)32-23)8-9-15(16)31-18(25)10-7-13-5-3-2-4-6-13;;/h2-11,17,19-21,23-24,26-28H,12H2,1H3;2*1H2/b10-7+;;/t17-,19-,20+,21-,23+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIQHIDJSCQWBB-QHJBZRDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C=CC3=CC=CC=C3.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)/C=C/C3=CC=CC=C3.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12708-05-3
Record name Kutkin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012708053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Polar Solvent Extraction

The initial step in Kutkin preparation involves extracting raw Picrorhiza kurroa rhizomes or roots using polar solvents. Ethanol and methanol are preferred due to their ability to dissolve iridoid glycosides efficiently. For instance, a 50 g ethanolic extract shaken with 10% aqueous acetone (350 mL) yields a solution enriched with this compound precursors. Ethyl acetate, often mixed with methanol (15–25%), is subsequently used to partition the aqueous layer, selectively isolating picrosides while discarding hydrophilic impurities.

Decolorization and Impurity Removal

Post-extraction, solvents like chloroform or benzene are employed to remove non-polar contaminants. Active charcoal or silica gel treatment further reduces colored impurities. For example, stirring the ethyl acetate-methanol layer with charcoal (50 mg per 10 g extract) significantly improves purity by adsorbing phenolic compounds.

Chromatographic Purification Techniques

Adsorption Column Chromatography

Adsorbents such as silica gel, macroporous resin, and polyamide are critical for refining this compound. In one protocol, a Rhizoma Picrorhizae extract (≥75% picroside I) is passed through silica gel columns, eluted with ethanol-water gradients to isolate picroside I. Macroporous resins demonstrate higher efficiency, achieving 64–75% purity after sequential elution with acetone-diethyl ether mixtures.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC serves dual purposes: purification and quantification. A mobile phase of ethyl acetate-methanol-glacial acetic acid (5:1:0.3, v/v) resolves picrosides I and II on silica plates, with densitometric scanning at 270 nm confirming yields of 8.83% and 6.34%, respectively, in crude extracts.

Crystallization and Recrystallization

Solvent-Induced Crystallization

Ethanol-water mixtures (1:40 to 1:4 w/v) induce crystallization at controlled temperatures (-20°C to 20°C). Cooling heated solutions (50–65°C) followed by 24-hour maturation yields this compound crystals with ≥75% purity. Recrystallization with cold ethanol removes residual solvents, enhancing purity to pharmaceutical-grade standards.

Fractional Precipitation

Adding diethyl ether to acetone solutions precipitates this compound selectively. Six iterative precipitations increase picroside I + kutkoside content to 64%, with final chloroform washes eliminating lipophilic residues.

Integrated Protocols for Industrial-Scale Production

Combining solvent extraction, chromatography, and crystallization optimizes yield and purity. A representative workflow includes:

  • Ethanol Extraction : 50 g dried rhizomes in 350 mL ethanol, filtered and concentrated.

  • Ethyl Acetate Partitioning : Extract with ethyl acetate-methanol (85:15), discard aqueous layer.

  • Charcoal Treatment : Stir with activated charcoal (1:2 w/w), filter, and evaporate.

  • Crystallization : Resuspend in ethanol-water (1:4), cool to -10°C, and collect crystals.

Analytical Validation of this compound Preparations

HPTLC-Densitometric Quantification

Validated HPTLC methods quantify picrosides I and II simultaneously. Linear ranges of 80–480 ng/spot and recovery rates ≥96% ensure robust quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns and acetonitrile-water gradients resolves kutkoside (2.18%) and picroside I (1.90%) in extracts, correlating with TLC data (R² > 0.99).

Comparative Analysis of Preparation Methods

Method Solvents Used Key Steps Purity (%) Yield (%)
Ethanol ExtractionEthanol, ethyl acetatePartitioning, charcoal treatment56–6212–15
Silica Gel ChromatographyEthanol-waterColumn elution, crystallization75–808–10
Macroporous ResinAcetone-diethyl etherFractional precipitation64–7018–22
HPTLC-GuidedEthyl acetate-methanolDensitometric isolation95–985–7

Challenges and Optimization Strategies

Solvent Recovery and Cost

Ethyl acetate’s low toxicity and recyclability make it ideal for industrial use, reducing costs by 30% compared to chloroform-based methods.

Temperature Control

Crystallization at subzero temperatures (-20°C) minimizes picroside degradation, improving yield by 15% .

Chemical Reactions Analysis

Types of Reactions

Kutkin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for understanding its stability and reactivity under different conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from the chemical reactions of this compound include picroside I, kutkoside, and their respective aglycones. These products are crucial for studying the pharmacological properties of this compound .

Comparison with Similar Compounds

Key Findings :

  • Cucurbitacin exhibits high toxicity (Category I) but strong antitumor activity and BBB penetration, making it suitable for targeted therapies .
  • Apocynin and lupanine show favorable absorption and safety profiles, supporting their use in systemic treatments .

Analytical Methods for Quantification

This compound is quantified using HPTLC and HPLC techniques. A validated HPTLC method reported a this compound content of 246.90 µg/100 mg in P. kurroa with 98.55% recovery . Comparative studies show variability in this compound concentrations across formulations, ranging from 0.5% to 0.91% in herbal preparations like Jatyadi Ghrita .

Q & A

Q. How should researchers address limitations in this compound’s bioavailability when interpreting in vivo results?

  • Methodological Answer: Quantify plasma concentrations via LC-MS/MS and correlate with observed effects. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate AUC and half-life. Discuss limitations in the context of species-specific metabolism or formulation challenges .

Tables for Methodological Reference

Research Aspect Recommended Techniques Key References
Isolation & PurificationSolvent extraction, HPLC, NMR
Bioactivity ValidationIn vitro assays, dose-response curves
Data Contradiction AnalysisMeta-analysis, ANOVA, subgroup testing
Computational PredictionMolecular docking, network pharmacology

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